molecular formula C18H24O2 B3025689 5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 2552798-14-6

5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Cat. No. B3025689
M. Wt: 272.4 g/mol
InChI Key: YURJBXYTSFIOOT-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol” is also known as (-)-trans-Cannabidiol . It is one of the main pharmacologically active phytocannabinoids of Cannabis sativa L . The compound is non-psychoactive but exerts a number of beneficial pharmacological effects, including anti-inflammatory and antioxidant properties .


Synthesis Analysis

The chemical structure of cannabidiol, 2-[1R-3-methyl-6R-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol, was determined in 1963 . The current IUPAC preferred terminology is 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol .


Molecular Structure Analysis

The molecular formula of the compound is C18H24O2 . The molecular weight is 272.38 g/mol . The structure of the compound has been extensively studied .


Chemical Reactions Analysis

The chemistry and pharmacology of CBD, as well as various molecular targets, including cannabinoid receptors and other components of the endocannabinoid system with which it interacts, have been extensively studied .


Physical And Chemical Properties Analysis

The compound is a white powder . It is very slightly soluble in water and soluble in ethanol . The compound has a minty aroma .

Scientific Research Applications

Synthesis and Biological Activities

A study conducted by Guo Qiongwen (2006) explored the synthesis of a series of derivatives related to the compound , focusing on their biological activities. The study highlighted the compounds' potential in inducing differentiation and proliferation of HL-60 cells and their antiproliferatory activities against various cancer cell lines (Guo, 2006).

Chemical Synthesis Techniques

Liu et al. (2013) utilized 1,3-benzenediol in the synthesis of 7-hydroxy-4-methyl coumarin, employing microwave radiation and Zirconium sulfate tetrahydrate as a catalyst. This demonstrates the compound's role in facilitating efficient chemical synthesis processes (Liu et al., 2013).

Novel Compound Design

Das and Kabalka (2008) reported the synthesis of a related compound, highlighting the process starting from β-cyclocitral and leading to the isolation of the targeted compound. Their work demonstrates the compound's utility in the design and synthesis of novel organic molecules (Das & Kabalka, 2008).

Pharmaceutical Applications

Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, involving the compound . This research highlights its role in the development of potential pharmaceutical agents (Gao et al., 2011).

Safety And Hazards

The safety evaluation of the compound has not been completed . It is not intended for human or veterinary use and is for research use only.

Future Directions

The medical use of cannabinoids, in particular phytocannabinoids, has been one of the most interesting approaches to pharmacotherapy in recent years . Preclinical and clinical studies have contributed to our understanding of the therapeutic potential of CBD for many diseases, including diseases associated with oxidative stress .

properties

IUPAC Name

5-ethyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-13-9-16(19)18(17(20)10-13)15-8-12(4)6-7-14(15)11(2)3/h8-10,14-15,19-20H,2,5-7H2,1,3-4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURJBXYTSFIOOT-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001038278
Record name Cannabidiol ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001038278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

CAS RN

2552798-14-6
Record name Cannabidiol ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001038278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 2
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 3
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 4
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 5
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Reactant of Route 6
5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.